Cas no 77517-15-8 ([(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid)

[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid structure
77517-15-8 structure
Product Name:[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
CAS-nummer:77517-15-8
MF:C19H16N2O2S
MW:336.407543182373
CID:1786667
PubChem ID:3059947
Update Time:2025-04-21

[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid Chemische en fysische eigenschappen

Naam en identificatie

    • [(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl](phenyl)acetic acid
    • benzeneacetic acid, alpha-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]-
    • 2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid
    • 2-Pyrimidinethioacetic acid, 6,beta-diphenyl-4-methyl-
    • NCGC00245979-01
    • [(4-methyl-6-phenyl-2-pyrimidinyl)sulfanyl](phenyl)acetic acid
    • Benzeneacetic acid, alpha-((4-methyl-6-phenyl-2-pyrimidinyl)thio)-
    • Oprea1_156930
    • MLS000776597
    • AKOS016044782
    • alpha-((4-Methyl-6-phenyl-2-pyrimidinyl)thio)benzeneacetic acid
    • HMS2683E03
    • AKOS002336515
    • SMR000371834
    • AF-399/33697025
    • BRN 4528757
    • 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-2-phenylacetic acid
    • DTXSID40998715
    • 77517-15-8
    • CHEMBL1413748
    • STK415763
    • Inchi: 1S/C19H16N2O2S/c1-13-12-16(14-8-4-2-5-9-14)21-19(20-13)24-17(18(22)23)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,22,23)
    • InChI-sleutel: UFEIWPLHGOHKFM-UHFFFAOYSA-N
    • LACHT: S(C1=NC(C)=CC(C2C=CC=CC=2)=N1)C(C(=O)O)C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 336.09324893g/mol
  • Monoisotopische massa: 336.09324893g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 5
  • Complexiteit: 408
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.4
  • Topologisch pooloppervlak: 88.4Ų
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